4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a mesityl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-9-5-10(2)15(11(3)6-9)19-8-13(7-14(19)20)16-17-12(4)18-21-16/h5-6,13H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBITZNSJBPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives. The process involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and an appropriate acylating agent.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by treating a suitable precursor with hydroxylamine and subsequent cyclization using acyl chloride.
Chemical Reactions Analysis
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.
Substitution: The mesityl and oxadiazole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: Its heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one Derivatives: Compounds with a pyrrolidin-2-one core are known for their diverse biological activities and synthetic versatility.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a pyrrolidine derivative featuring a unique oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural characteristics include:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Oxadiazole ring : Known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing oxadiazole rings have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : The structural features of the compound suggest potential antimicrobial activity against various pathogens. The oxadiazole moiety is often linked to enhanced antibacterial and antifungal activities.
- Neuroprotective Effects : Preliminary studies indicate that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
Research Findings
Several studies have evaluated the biological activity of compounds related to this compound. Here are some key findings:
Table 1: Summary of Biological Activities
Case Study 1: Anthelmintic Activity
A screening study identified compounds with anthelmintic properties using the nematode Caenorhabditis elegans as a model organism. The study found that certain derivatives exhibited significant lethality at low concentrations (25–50 ppm), indicating potential for development as antiparasitic agents.
Case Study 2: Neuroprotection
In vitro experiments on neuroblastoma cell lines demonstrated that compounds similar to this compound provided neuroprotection against oxidative stress-induced cell death. The mechanisms involved modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
